CDP-alpha-D-abequose is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides, particularly in the formation of O-antigens in bacterial lipopolysaccharides. This compound is synthesized from CDP-D-glucose through enzymatic reactions involving specific enzymes from bacteria such as Salmonella enterica and Yersinia pseudotuberculosis. The classification of CDP-alpha-D-abequose falls under nucleotide sugars, which are essential substrates in glycosylation processes.
CDP-alpha-D-abequose is derived from various bacterial species, notably Salmonella enterica and Yersinia pseudotuberculosis, where it is synthesized as part of the O-antigen biosynthetic pathway. This compound is classified as a nucleotide sugar, specifically a deoxy sugar, which is integral to the structure of lipopolysaccharides that form the outer membrane of Gram-negative bacteria.
The synthesis of CDP-alpha-D-abequose can be achieved through several enzymatic methods. One prominent approach involves the use of enzymes from cell extracts of Escherichia coli strains that express the rfb gene cluster from Salmonella enterica LT2. The process typically follows these steps:
The molecular structure of CDP-alpha-D-abequose consists of a cytidine moiety linked to an alpha-D-abequose sugar. The structural formula can be represented as follows:
CDP-alpha-D-abequose participates in various biochemical reactions, predominantly catalyzed by specific enzymes such as CDP-abequose synthase (EC 1.1.1.341). The reaction facilitated by this enzyme can be summarized as follows:
This reaction highlights the conversion of CDP-alpha-D-abequose into another nucleotide sugar, emphasizing its role as an intermediary in polysaccharide biosynthesis .
The mechanism by which CDP-alpha-D-abequose functions involves its incorporation into polysaccharides during glycosylation reactions. It serves as a donor substrate for glycosyltransferases, which catalyze the transfer of sugar moieties onto growing polysaccharide chains. This process is critical for the assembly of O-antigens on the surface of bacteria, contributing to their virulence and immune evasion strategies.
Studies have shown that the absorption spectrum for related compounds exhibits characteristic peaks, aiding in their identification during synthesis and analysis .
CDP-alpha-D-abequose has significant applications in scientific research, particularly in microbiology and biochemistry. Its primary uses include:
The biosynthesis of CDP-α-D-abequose(2−) proceeds via a conserved three-step pathway catalyzed by cytosolic enzymes encoded within the rfb gene cluster. This pathway initiates with activated glucose and culminates in the formation of the nucleotide-linked dideoxysugar through sequential dehydration, reduction, and isomerization reactions [3] [6].
Step 1: Formation of CDP-D-glucoseGlucose-1-phosphate cytidylyltransferase (RfbF) catalyzes the activation of α-D-glucose 1-phosphate through nucleotidyl transfer:α-D-Glucose 1-phosphate + CTP ⇌ CDP-D-glucose + PPiThis reversible reaction follows a ping-pong kinetic mechanism. The Salmonella enterica RfbF enzyme (31 kDa subunit) exhibits high specificity for CTP (K~m~ = 0.28 mM) and α-D-glucose 1-phosphate (K~m~ = 0.64 mM), with competitive inhibition by CDP-D-glucose (K~i~ = 0.11 mM) [6]. Purification studies confirm its cytosolic localization and dependence on Mg²⁺ for optimal activity.
Step 2: Dehydration to CDP-4-keto-6-deoxy-D-glucoseCDP-D-glucose 4,6-dehydratase (RfbG) converts CDP-D-glucose to CDP-4-keto-6-deoxy-D-xylo-hexulose. This NAD⁺-dependent reaction involves oxidation at C-4, dehydration at C-5/C-6, and reduction at C-6, yielding a 4-keto intermediate with characteristic UV absorption at 318 nm [3]. The reaction proceeds without covalent enzyme-substrate intermediates but requires precise stereochemical control to generate the xylo configuration.
Step 3: Reduction/Isomerization to CDP-abequoseCDP-4-keto-6-deoxy-D-xylo-hexulose undergoes a two-stage reduction-isomerization:
Table 1: Enzymatic Steps in CDP-α-D-abequose(2−) Biosynthesis
Step | Enzyme | Gene | Substrate | Product | Cofactors |
---|---|---|---|---|---|
1 | Glucose-1-phosphate cytidylyltransferase | rfbF | α-D-Glucose 1-phosphate + CTP | CDP-D-glucose | Mg²⁺ |
2 | CDP-glucose 4,6-dehydratase | rfbG | CDP-D-glucose | CDP-4-keto-6-deoxy-D-xylo-hexulose | NAD⁺ |
3a | 3,5-Epimerase/3-reductase | rfbA | CDP-4-keto-6-deoxy-D-xylo-hexulose | CDP-3,6-dideoxy-D-xylo-4-hexulose | NADH |
3b | Isomerase (epimerase) | rfbJ | CDP-3,6-dideoxy-D-xylo-4-hexulose | CDP-α-D-abequose(2−) | NADP⁺ |
In vitro reconstitution experiments demonstrate high efficiency: Starting from CDP-D-glucose, enzymatic cascades yield CDP-abequose with >82% molar conversion within 60 minutes [3]. HPLC methods resolve all intermediates (retention times: CDP-glucose = 8.2 min; CDP-4-keto-6-deoxyhexose = 12.1 min; CDP-abequose = 18.5 min), enabling precise monitoring of flux through this pathway.
Structural Characteristics of CDP-α-D-abequose(2−):
The biosynthesis and assembly of CDP-α-D-abequose(2−) are genetically encoded within the rfb cluster of Salmonella enterica serovar Typhimurium LT2. This locus spans >20 kb and contains genes responsible for nucleotide sugar activation, dehydration, reduction, glycosyl transfer, and O-antigen polymerization [3] [6].
rfbA/J: Encode reductases/epimerases for dideoxysugar formationGene disruption studies confirm that mutations in rfbF or rfbG abolish CDP-abequose synthesis, leading to truncated O-antigens and attenuated virulence [3].
Regulatory Mechanisms:
Table 2: Key Genes in the rfb Cluster for CDP-α-D-abequose(2−) Biosynthesis
Gene | Enzyme Function | Role in Pathway | Phenotype of Mutant |
---|---|---|---|
rfbF | Glucose-1-phosphate cytidylyltransferase | Activates glucose for nucleotide sugar pathway | No CDP-D-glucose; no O-antigen synthesis |
rfbG | CDP-glucose 4,6-dehydratase | Forms 4-keto-6-deoxy intermediate | Accumulates CDP-D-glucose; no dideoxysugars |
rfbA | 3,5-Epimerase/3-reductase | Catalyzes C-3 deoxygenation | Blocks pathway at CDP-4-keto-6-deoxyhexulose |
rfbJ | Isomerase (epimerase) | Converts xylo to galacto configuration | Produces CDP-tyvelose (isomer of abequose) |
The rfb cluster exhibits serovar-specific variation: S. enterica serovar Typhi (group D) possesses rfbJ instead of rfbA, explaining its production of CDP-tyvelose (epimeric at C-2 and C-4) rather than CDP-abequose [1]. This genetic divergence underpins serological differences exploited in Salmonella typing schemes.
The terminal isomerization step converting CDP-3,6-dideoxy-D-xylo-4-hexulose to CDP-α-D-abequose(2−) requires NADP⁺ as an essential cofactor. This reaction exemplifies a redox-dependent epimerization mechanism critical for establishing the correct stereochemistry of abequose [3] [6].
Mechanistic Basis:NADP⁺ facilitates transient oxidation at C-4, generating a 4-keto intermediate that tautomerizes at C-5. Subsequent NADPH-dependent reduction yields the D-galacto configuration (abequose) rather than the D-xylo form (paratose). This dual cofactor system (NADH for reduction at C-3; NADP⁺ for isomerization at C-4/C-5) ensures precise stereochemical control [3].
Kinetic Parameters:In vitro assays with purified enzymes demonstrate:
Optimal pH: 8.0–8.5 (consistent with cytoplasmic conditions)NADP⁺ cannot be substituted by NAD⁺ without >95% loss of activity, indicating strict cofactor specificity [3].
Structural Basis of Specificity:Although the structure of RfbJ remains uncharacterized, homologous enzymes (e.g., CDP-tyvelose epimerase) possess a conserved Rossmann fold for NADP⁺ binding. Residues within the GXGXXG motif coordinate the adenosine phosphate moiety, while aspartate/glutamate residues position the nicotinamide ring for hydride transfer [4]. Mutagenesis of these residues ablates isomerization activity.
Table 3: Cofactor Requirements in CDP-α-D-abequose(2−) Biosynthesis
Reaction Step | Primary Cofactor | Role | Alternate Cofactors Accepted? |
---|---|---|---|
Dehydration (RfbG) | NAD⁺ | Oxidant for C-4 hydroxyl group | None (absolute requirement for NAD⁺) |
Reduction (RfbA) | NADH | Reductant for C-3 deoxygenation | NADPH (30% efficiency relative to NADH) |
Isomerization (RfbJ) | NADP⁺ | Oxidant for C-4 keto-enol tautomerization | None (NAD⁺ inactive) |
The redox balance in this pathway is tightly regulated: Excess NADH drives reduction at C-3, while NADP⁺/NADPH cycling ensures complete conversion to the galacto-configured product. In vitro, cofactor regeneration systems allow >200 mg scale synthesis of CDP-abequose from CDP-glucose with 82% yield, highlighting biotechnological applicability [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7